molecular formula C17H15FN2O2S B2474223 N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide CAS No. 868375-93-3

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide

Cat. No.: B2474223
CAS No.: 868375-93-3
M. Wt: 330.38
InChI Key: CSYIXNKHTBXUIO-ZPHPHTNESA-N
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Description

N-[(2Z)-3-Ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a synthetic benzothiazole derivative intended for research and development use. As part of the benzothiazole chemical class, this compound is of significant interest in medicinal chemistry and neuroscience research . Benzothiazoles are a privileged scaffold in drug discovery, known for their diverse pharmacological profiles and ability to interact with multiple biological targets central to neurodegenerative diseases . Specifically, structurally related compounds are being investigated as Multitarget-Directed Ligands (MTDLs) for complex conditions like Alzheimer's disease, with potential activities encompassing histamine H3 receptor (H3R) antagonism and inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B) . The fluoro and phenoxyacetamide substituents on the dihydro-benzothiazole core are common features designed to enhance target affinity and optimize drug-like properties. This product is offered for research purposes to investigate these and other potential mechanisms of action. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-2-20-16-13(18)9-6-10-14(16)23-17(20)19-15(21)11-22-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYIXNKHTBXUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)COC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro and Ethyl Groups:

    Formation of the Ylidene Group: The ylidene group can be introduced by reacting the benzothiazole derivative with a suitable ylide precursor under basic conditions.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the intermediate with phenoxyacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the phenoxyacetamide moiety, resulting in the formation of corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells .

Key Findings:

  • Mechanism of Action: The compound interacts with specific molecular targets involved in cell cycle regulation, leading to increased apoptosis.
  • In Vivo Studies: Animal models treated with similar compounds showed reduced tumor growth compared to control groups.

Antimicrobial Properties

Another significant application is its antimicrobial activity. Compounds with similar structures have been tested against a range of bacteria and fungi. For instance, a recent study highlighted that derivatives of benzothiazole exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study:
A derivative was tested for its efficacy against bacterial biofilms, which are notoriously difficult to eradicate. The results indicated a notable reduction in biofilm formation, suggesting potential for use in clinical settings where biofilm-associated infections are prevalent.

Pesticidal Properties

The compound's unique structure suggests potential use as a pesticide. Research has shown that benzothiazole derivatives can act as effective fungicides and insecticides. A study published in Pesticide Science reported that certain benzothiazole compounds significantly reduced the growth of plant pathogens like Fusarium and Phytophthora spp. .

Application Insights:

  • Field Trials: Field trials demonstrated that these compounds could reduce crop losses due to fungal infections by up to 40%.
  • Mechanism: The mode of action involves disrupting the cellular integrity of fungal cells.

Materials Science Applications

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparisons

Core Benzothiazole Derivatives

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide (CAS 868375-63-7) Structural Differences: Replaces the phenoxy group with a methoxybenzamide moiety. Molecular Weight: 330.4 g/mol vs. 369.4 g/mol for the target compound. Key Properties: XLogP3 = 4; 4 hydrogen bond acceptors. The methoxy group reduces steric bulk compared to phenoxy .

N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (EP3348550A1) Structural Differences: Lacks the ethyl and fluoro substituents on the benzothiazole ring.

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide

  • Structural Differences : Replaces benzothiazole with a thienylidene ring.
  • Crystallography : Single-crystal X-ray data (R factor = 0.034) confirms planar geometry, suggesting similar stability to benzothiazole derivatives .

Table 1: Structural and Physicochemical Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Target Compound Benzothiazole 3-Ethyl-4-fluoro, phenoxy 369.4 ~4.5* 5
N-(3-ethyl-4-fluoro...methoxybenzamide Benzothiazole 3-Ethyl-4-fluoro, methoxy 330.4 4.0 4
N-(benzothiazole-2-yl)-2-(4-fluorophenyl) Benzothiazole Unsubstituted core, 4-fluoro 316.3 3.8 3
4-Fluoro-N-[...thienylidene]-benzamide Thienylidene 2-Fluorophenyl, 4-methyl 358.4 3.9 3

*Estimated based on structural analogs.

Pharmacological and Physicochemical Trends

  • Lipophilicity: The phenoxy group in the target compound increases logP compared to methoxy (4.5 vs.
  • Fluorine Effects : The 4-fluoro substituent on the benzothiazole improves metabolic stability and binding affinity via electron-withdrawing effects, a feature shared with and .

Crystallographic and Stability Data

  • Crystal Packing : The target compound’s planar benzothiazole core likely facilitates tight packing, as seen in (R factor = 0.034). Hydrogen bonding between the acetamide NH and thiazole sulfur may further stabilize the structure .
  • Tautomerism : Unlike triazole-thione derivatives in , the target compound’s imine group is locked in the Z-configuration, minimizing tautomeric shifts .

Biological Activity

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety that contributes to its biological activity. Its structure can be represented as follows:

N 2Z 3 ethyl 4 fluoro 2 3 dihydro 1 3 benzothiazol 2 ylidene 2 phenoxyacetamide\text{N 2Z 3 ethyl 4 fluoro 2 3 dihydro 1 3 benzothiazol 2 ylidene 2 phenoxyacetamide}

1. Antidiabetic Activity

Recent studies have explored the use of phenoxyacetamide derivatives as α-glucosidase inhibitors. For instance, a related compound demonstrated significant inhibitory activity against α-glucosidase with an IC50 value of 2.11 μM, which is substantially lower than that of Acarbose (IC50 = 327.0 μM) and other established inhibitors . This suggests that this compound may share similar mechanisms or could be optimized for enhanced efficacy in managing type 2 diabetes.

The mechanism by which these compounds exert their effects often involves non-competitive inhibition of enzyme activity. Kinetic studies have indicated that the binding interactions can be elucidated through molecular docking analysis, which helps in understanding how these compounds interact at the molecular level with target enzymes .

3. Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of related compounds on human normal hepatocyte (LO2) cells, revealing that they exhibit non-cytotoxic properties. This is crucial for therapeutic applications as it indicates a favorable safety profile for potential drug development .

Case Studies and Research Findings

StudyCompoundActivityIC50 ValueNotes
4d9α-glucosidase Inhibition2.11 μMHigh selectivity over α-amylase
Various TriazolesAnticancer24 nM (EC50)Effective against resistant cancer cell lines
Benzothiazin DerivativesAntibacterialVariesActive against pathogenic bacteria

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